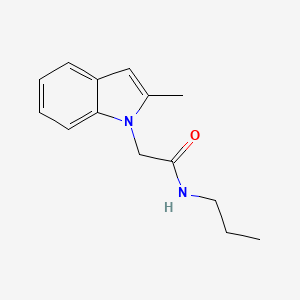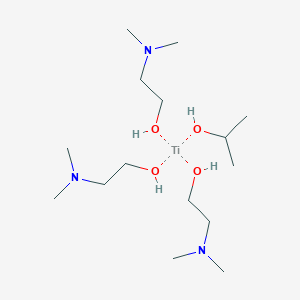
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- is a titanium-based compound known for its unique chemical properties and applications. This compound is characterized by the presence of three 2-(dimethylamino)ethanolato ligands and one 2-propanolato ligand coordinated to a titanium center. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 2-(dimethylamino)ethanol and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
TiCl4+3(CH3)2NCH2CH2OH+CH3CH(OH)CH3→Ti(OCH2CH2N(CH3)2)3(OCH(CH3)2)+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The ligands can be substituted with other ligands, leading to the formation of different titanium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: New titanium complexes with different ligands
Scientific Research Applications
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and nanotechnology.
Mechanism of Action
The mechanism of action of Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The ligands play a crucial role in stabilizing the titanium center and modulating its reactivity.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: Another titanium alkoxide with similar reactivity but different ligand structure.
Titanium ethoxide: Similar to titanium isopropoxide but with ethoxide ligands.
Titanium butoxide: Contains butoxide ligands and exhibits similar chemical properties.
Uniqueness
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- is unique due to the presence of 2-(dimethylamino)ethanolato ligands, which provide distinct electronic and steric properties. These ligands enhance the compound’s stability and reactivity, making it suitable for specific applications that other titanium alkoxides may not be able to achieve.
Properties
CAS No. |
68443-62-9 |
|---|---|
Molecular Formula |
C15H41N3O4Ti |
Molecular Weight |
375.37 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/3C4H11NO.C3H8O.Ti/c3*1-5(2)3-4-6;1-3(2)4;/h3*6H,3-4H2,1-2H3;3-4H,1-2H3; |
InChI Key |
OUDQBRBFIACHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


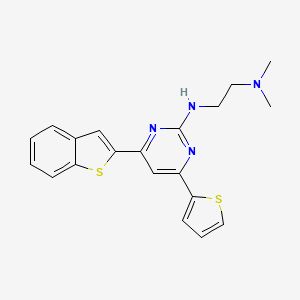

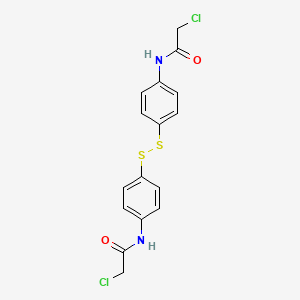
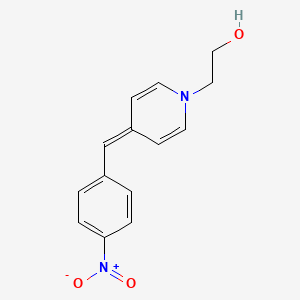



![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
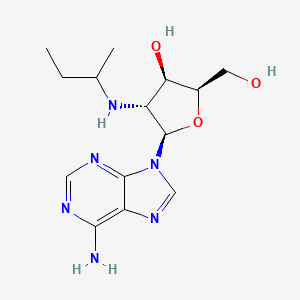
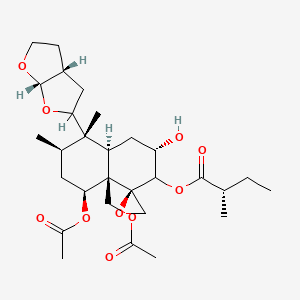
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)


